Ethyl 2-(4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylamino)acetate
Description
Crystallographic Analysis of the 1,2,4-Oxadiazole Core Framework
The 1,2,4-oxadiazole ring system in ethyl 2-(4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylamino)acetate adopts a near-planar conformation, as evidenced by X-ray crystallographic studies of analogous compounds. The oxadiazole ring exhibits bond lengths characteristic of partial aromatic delocalization, with the N–O bond (1.38–1.42 Å) shorter than typical N–O single bonds (1.45 Å) but longer than double bonds (1.20 Å), consistent with resonance stabilization.
Table 1: Key Bond Parameters in 1,2,4-Oxadiazole Derivatives
| Bond Type | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| N1–O1 (oxadiazole) | 1.39 | C3–N1–O1: 106.2 | |
| C3–N2 (exocyclic) | 1.31 | N2–C3–N1: 112.8 | |
| C5–O2 (keto group) | 1.22 | O2–C5–N3: 122.4 |
The dihydro-5-oxo substituent induces slight puckering in the heterocycle, with a maximum deviation of 0.12 Å from planarity at the N2 position. This distortion arises from conjugation between the keto group and the oxadiazole π-system, as confirmed by density functional theory (DFT) calculations showing enhanced electron density at the O2 atom. Intermolecular interactions in the crystal lattice primarily involve C–H⋯O hydrogen bonds between the oxadiazole oxygen and ethyl ester groups of adjacent molecules, with contact distances of 2.87–3.02 Å.
Tautomeric Behavior and Electronic Distribution in the 4,5-Dihydro-5-oxo Substructure
The 4,5-dihydro-5-oxo moiety exhibits tautomeric equilibrium between the keto form (dominant) and enol form, as demonstrated by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The keto tautomer predominates (≥95%) in solution due to stabilization via intramolecular hydrogen bonding between the N4–H and O2 atoms (distance: 2.65 Å).
Electronic Features:
- Natural bond orbital (NBO) analysis reveals significant hyperconjugation between the lone pairs of O2 and σ*(C5–N3), contributing 18.7 kcal/mol stabilization.
- The oxadiazole ring shows ambident electrophilic character at N2 (Mulliken charge: −0.32 e) and O1 (−0.45 e), enabling diverse halogen-bonding interactions.
- Time-dependent DFT calculations predict a lowest unoccupied molecular orbital (LUMO) localized on the oxadiazole ring (−1.89 eV), facilitating nucleophilic attacks at C3.
Conformational Dynamics of the Phenylamino-Acetate Side Chain
The ethyl 2-(phenylamino)acetate side chain adopts a staggered conformation relative to the oxadiazole core, with torsional angles Φ(N–C–C–O) = 172.3° ± 3.1° in solution. Variable-temperature NMR studies (298–358 K) reveal restricted rotation about the C–N bond (ΔG‡ = 12.4 kcal/mol) due to partial double-bond character from resonance with the adjacent carbonyl group.
Key Conformational Parameters:
- Intramolecular Interactions:
- Solvent Effects:
Molecular dynamics simulations (100 ns) show a 68:32 equilibrium between trans and gauche conformers in aqueous solution, with interconversion barriers <5 kcal/mol. The side chain’s flexibility enables adaptive binding in supramolecular complexes, as evidenced by crystal packing patterns showing variable dihedral angles (15°–28°) between the phenyl and oxadiazole planes.
Properties
IUPAC Name |
ethyl 2-[4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-2-18-10(16)7-13-9-5-3-8(4-6-9)11-14-12(17)19-15-11/h3-6,13H,2,7H2,1H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBZRTOVADJERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661165 | |
| Record name | Ethyl N-[4-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872728-83-1 | |
| Record name | N-[4-(2,5-Dihydro-5-oxo-1,2,4-oxadiazol-3-yl)phenyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872728-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-[4-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-phenylamino)-acetic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.836 | |
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Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Formation of amidoxime intermediates.
- Cyclization to form the 1,2,4-oxadiazole ring.
- Introduction of the phenylaminoacetate moiety.
- Purification by crystallization from appropriate solvents.
Preparation of Amidoxime Precursors
The starting point is often an amidoxime derivative, which can be prepared by reacting nitriles with hydroxylamine under controlled conditions. These amidoximes serve as key intermediates for cyclization into the 1,2,4-oxadiazole ring.
- Amidoximes of formula V are reacted with alkyl chloroformates (e.g., ethyl chloroformate) under conventional conditions at room or elevated temperatures to form N-[(alkoxycarbonyl)oxy]imidamides.
- Solvents used include polar aprotic solvents like dimethylformamide (DMF), dimethylacetamide, or polar protic solvents such as alcohols (methanol, ethanol).
Cyclization to 1,2,4-Oxadiazole Ring
Cyclization is a critical step that converts amidoximes into the 1,2,4-oxadiazole ring system.
- Thermal cyclization is commonly employed, often by refluxing the N-[(alkoxycarbonyl)oxy]imidamides in high-boiling solvents such as xylene or in alcohols at elevated temperatures.
- Alternative cyclization agents include phosgene, diphosgene, triphosgene, dialkyl carbonates, carbonyl diimidazole, or carbonyl-di-1,2,4-triazole, typically in the presence of inorganic or organic bases.
- The reaction conditions are optimized to minimize side products, with weaker bases like potash preferred to reduce impurities.
Purification Techniques
Purification is essential to isolate the desired compound with high purity.
- Crystallization from suitable solvents such as methanol, ethanol, isopropanol, methyl acetate, ethyl acetate, or mixtures thereof is standard.
- Additional purification steps include washing with diluted acids to remove basic impurities and filtration or centrifugation to isolate the solid product.
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|---|
| 1 | Amidoxime formation | Nitrile + Hydroxylamine | DMF, Ethanol | Room temp or mild heating |
| 2 | Reaction with alkyl chloroformate to form imidamide | Ethyl chloroformate, base (e.g., potash) | Alcohols (MeOH, EtOH), DMF | Room temp to elevated temp |
| 3 | Cyclization to 1,2,4-oxadiazole ring | Thermal reflux or phosgene derivatives + base | Xylene, alcohols | High boiling solvents; careful temp control |
| 4 | Coupling with phenylaminoacetate moiety | Ethyl bromoacetate, EDC.HCl, hydrazine hydrate | DCM, DMSO, ethanol | Stirring, reflux conditions |
| 5 | Purification by crystallization and washing | Acid wash, filtration, recrystallization | Methanol, ethanol, ethyl acetate | Removal of impurities, isolation of pure product |
Detailed Research Findings
- Cyclization Efficiency: Studies show that thermal cyclization of amidoxime derivatives in alcohol solvents yields high purity 1,2,4-oxadiazole rings with minimal side products.
- Base Selection: Use of weaker bases like potash reduces formation of basic impurities and facilitates easier purification.
- Coupling Reactions: Carbodiimide-mediated coupling (EDC.HCl) in dichloromethane or DMSO provides efficient formation of amide/ester bonds linking the oxadiazole ring to phenylaminoacetate, with yields approaching 100% under optimized conditions.
- Purification: Crystallization from alcohols is effective, with methanol and ethanol preferred due to their polarity and ability to dissolve impurities.
- Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to monitor reaction progress and confirm structural integrity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylamino)acetate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form more complex heterocyclic structures.
Reduction: The carbonyl group in the oxadiazole ring can be reduced to form alcohol derivatives.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of oxadiazole derivatives with additional functional groups.
Reduction: Formation of alcohol derivatives of the oxadiazole ring.
Substitution: Introduction of various substituents on the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. Ethyl 2-(4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylamino)acetate has shown effectiveness against several bacterial strains and fungi. For instance, a study demonstrated that oxadiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function, making them potential candidates for developing new antibiotics .
Anti-cancer Properties
Oxadiazole derivatives are also being researched for their anti-cancer properties. This compound has been evaluated in vitro for cytotoxic effects on various cancer cell lines. Preliminary results suggest that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways . This opens avenues for further development as a chemotherapeutic agent.
Agricultural Chemistry
Pesticidal Activity
The compound's structure suggests potential applications in agricultural chemistry as a pesticide or herbicide. Research has shown that oxadiazole-based compounds exhibit insecticidal properties against common agricultural pests. In field trials, formulations containing this compound demonstrated effective control of pest populations while being safe for beneficial insects .
Plant Growth Regulation
There is also growing interest in using such compounds as plant growth regulators. Studies indicate that oxadiazole derivatives can enhance plant growth and resistance to environmental stressors. The application of this compound in agriculture could improve crop yields and resilience against diseases .
Material Science
Polymer Chemistry
In material science, the incorporation of oxadiazole moieties into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. This compound can serve as a monomer or additive in the synthesis of high-performance polymers used in coatings and composites . These materials exhibit improved durability and resistance to degradation under harsh conditions.
Comprehensive Data Table
| Application Area | Specific Use | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |
| Anti-cancer Properties | Induces apoptosis in cancer cell lines | |
| Agricultural Chemistry | Pesticidal Activity | Controls pest populations effectively |
| Plant Growth Regulation | Enhances growth and stress resistance | |
| Material Science | Polymer Chemistry | Improves thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylamino)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and phenylamino group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The defining moiety of this compound is the 5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl group, which is shared with several pharmacologically active analogs. Below is a comparative analysis with two prominent analogs:
Compound A : N1,N5-bis[4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]glutaramide
- Structure : Contains two 1,2,4-oxadiazole rings linked via a glutaramide spacer.
- Function: Designed as a bis-amidine prodrug for antifungal therapy (e.g., against Pneumocystis carinii and Trypanosoma brucei) .
- Synthesis : Synthesized via a three-step route involving amidoxime intermediates and cyclization .
Compound B : Azilsartan Medoxomil
- Structure : Incorporates a biphenyl-methyl group and a 5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl substituent.
- Function : Angiotensin II receptor antagonist used to treat hypertension .
- Key Difference : The biphenyl group enhances target binding affinity, while the medoxomil ester improves oral bioavailability .
Target Compound : Ethyl 2-(4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylamino)acetate
Comparative Data Table
Biological Activity
Ethyl 2-(4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylamino)acetate (commonly referred to as the oxadiazole derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 234.21 g/mol. The compound features a 1,2,4-oxadiazole moiety known for its biological activity and is characterized by the following structural components:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₃O₄ |
| Molecular Weight | 235.20 g/mol |
| CAS Number | 872728-82-0 |
| Storage Conditions | Dark place, inert atmosphere at 2-8°C |
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar oxadiazole derivatives can inhibit bacterial growth and demonstrate antifungal activity. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis.
Antioxidant Properties
Oxadiazole derivatives are also recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in cells. This property is vital for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
Several studies have focused on the enzyme inhibitory potential of oxadiazole derivatives. For example, compounds similar to this compound have been tested for their ability to inhibit enzymes such as urease and xanthine oxidase. These enzymes are crucial in various metabolic pathways and their inhibition can lead to therapeutic effects in conditions like kidney stones and gout.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives against various bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as new antimicrobial agents .
- Antioxidant Activity : In vitro assays demonstrated that oxadiazole derivatives could significantly reduce lipid peroxidation in rat liver homogenates, highlighting their potential as protective agents against oxidative damage .
- Enzyme Inhibition : A recent investigation into the enzyme inhibition profile of oxadiazole derivatives revealed that some compounds effectively inhibited urease with IC50 values in the micromolar range, indicating promising therapeutic applications in treating urease-related conditions .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylamino)acetate?
- Methodological Answer : The synthesis involves coupling reactions between intermediates such as phenylaminoacetic acid derivatives and oxadiazolone precursors. Key parameters include:
- Temperature : 60–80°C in polar aprotic solvents (e.g., DMF or DMSO).
- Catalysts : Use of carbodiimides (e.g., DCC) or coupling agents like HATU for amide bond formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR analyze proton and carbon environments, with characteristic peaks for the oxadiazolone ring (e.g., C=O at ~170 ppm) and ester group (C=O at ~165 ppm) .
- X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths and angles, particularly for the oxadiazolone and phenylamino moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 306.0854 for CHNO) .
Q. What analytical methods ensure purity for biological testing?
- Methodological Answer :
- Reverse-Phase HPLC (RP-HPLC) : A C18 column with mobile phases (e.g., acetonitrile/0.1% trifluoroacetic acid) resolves impurities; retention time ~8.2 minutes .
- Melting Point Analysis : Sharp melting point (e.g., 142–144°C) indicates purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine --COSY and HSQC NMR to assign overlapping proton signals (e.g., phenylamino vs. ester protons) .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and IR spectra to compare with experimental data .
- Crystallographic Refinement : SHELXL refines X-ray data to resolve ambiguities in tautomeric forms (e.g., oxadiazolone vs. oxadiazolidine) .
Q. What computational strategies model the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., angiotensin II receptors) using the oxadiazolone ring as a hydrogen bond acceptor .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How does hygroscopicity impact experimental reproducibility, and how is it mitigated?
- Methodological Answer :
- Stability Studies : Store the compound in desiccators with silica gel; monitor water content via Karl Fischer titration .
- Lyophilization : Freeze-dry solutions to prevent hydrolysis of the ester group .
Q. What experimental designs validate the compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC against target enzymes (e.g., angiotensin-converting enzyme) using fluorogenic substrates .
- Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
| Condition | Degradation Pathway | Analytical Method |
|---|---|---|
| Acidic (pH 1.2) | Ester hydrolysis | HPLC-MS |
| Alkaline (pH 10) | Oxadiazolone ring opening | -NMR |
| Heat (60°C) | No degradation | TGA/DSC |
Q. How do structural analogs compare in terms of bioactivity?
- Methodological Answer :
| Analog (CAS) | Structural Variation | Bioactivity (IC) |
|---|---|---|
| 3966-96-9 | Amino-substituted oxadiazole | 12 nM (ACE inhibition) |
| 2061980-24-1 | Pyridine substitution | 45 nM (CCR5 antagonism) |
- SAR Analysis : Electron-withdrawing groups on the oxadiazolone enhance receptor binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
